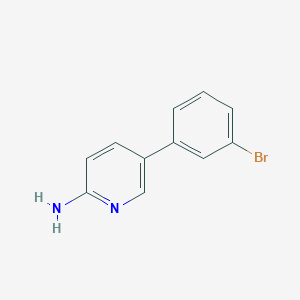

5-(3-Bromophenyl)pyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVJQWZYJECPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Substituted Pyridines and Bromoarylamines in Organic Chemistry

Substituted pyridines are a cornerstone of modern organic and medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. google.com The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's physical, chemical, and biological properties. Methods for synthesizing substituted pyridines are diverse, ranging from classical condensation reactions like the Hantzsch synthesis to modern transition-metal-catalyzed cross-coupling reactions. google.commdpi.com The position and nature of the substituents dramatically influence the reactivity of the pyridine ring, making these compounds exceptionally versatile in synthesis. caymanchem.com

Similarly, bromoarylamines are highly valuable intermediates in organic synthesis. The bromine atom, a halogen, serves as a versatile functional handle. orgsyn.org It can be readily transformed into other functional groups through various reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov The amino group, on the other hand, is a key pharmacophore and a versatile nucleophile, enabling the formation of amides, sulfonamides, and other nitrogen-containing functionalities. rsc.org The interplay between the bromo and amino groups on an aromatic ring provides a powerful platform for the construction of complex molecular architectures.

The Significance of 5 3 Bromophenyl Pyridin 2 Amine As a Versatile Synthetic Scaffold

5-(3-Bromophenyl)pyridin-2-amine integrates the key features of both substituted pyridines and bromoarylamines into a single, multifunctional molecule. This unique combination makes it a highly attractive building block for the synthesis of a wide range of more complex heterocyclic compounds.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore and a crucial structural unit in numerous biologically active compounds, including inhibitors of neuronal nitric oxide synthase (nNOS). researchgate.net The amino group at the 2-position can act as a directing group in various chemical transformations and as a key point for further functionalization. lookchem.comresearchgate.net

The 3-bromophenyl group attached at the 5-position of the pyridine (B92270) ring introduces a site for facile modification. The carbon-bromine bond is a prime target for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and other groups, enabling the rapid generation of molecular diversity. A common and powerful method for this transformation is the Suzuki cross-coupling reaction, which couples the bromo-substituted compound with an organoboron reagent in the presence of a palladium catalyst. mdpi.com

The synthesis of the parent 5-aryl-2-aminopyridine scaffold can be achieved through methods like the Suzuki coupling of a bromopyridine with a corresponding arylboronic acid. For instance, the synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives has been successfully accomplished via a palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com This general strategy is applicable to the synthesis of this compound, likely starting from 5-bromo-pyridin-2-amine and 3-bromophenylboronic acid.

Below is a table summarizing the key reactive sites of this compound and their potential transformations:

| Reactive Site | Position | Potential Reactions |

| Amino Group | 2-position of pyridine | Acylation, Sulfonylation, Alkylation, Diazotization, Directing group for C-H activation |

| Pyridine Nitrogen | 1-position of pyridine | N-oxide formation, Quaternization |

| Bromine Atom | 3-position of phenyl ring | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Cyanation, Stille Coupling |

Overview of Academic Research Trajectories for Multifunctional Heterocyclic Building Blocks

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. amazonaws.comadvancechemjournal.com

For the target molecule, this compound, two primary disconnections are evident:

C-N Bond Disconnection: The bond between the pyridine ring and the amino group (C2-NH2) is a logical point for disconnection. This suggests a forward reaction involving the amination of a pyridine precursor. Methods like the Buchwald-Hartwig amination are well-suited for this transformation. youtube.com This disconnection leads to a precursor such as 2-halo-5-(3-bromophenyl)pyridine and an ammonia equivalent. organic-chemistry.org

C-C Bond Disconnection: The bond connecting the pyridine and phenyl rings (C5-C1') is another key disconnection point. This biaryl linkage points towards a transition metal-catalyzed cross-coupling reaction in the forward synthesis. advancechemjournal.com The most common and robust method for this is the Suzuki-Miyaura cross-coupling. nobelprize.org This strategy leads to two possible sets of synthons:

A 5-halopyridin-2-amine and (3-bromophenyl)boronic acid.

A 2-amino-5-(dihydroxyboryl)pyridine and 1,3-dibromobenzene.

The first of these C-C disconnection pathways is generally preferred due to the ready availability of 2-amino-5-bromopyridine and various substituted phenylboronic acids. This approach avoids potential issues with the stability and synthesis of pyridineboronic acids. acs.org

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic strategies can be employed to construct the target molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly effective for synthesizing biaryl compounds due to its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgmdpi.com

A practical approach for synthesizing this compound involves the Suzuki coupling of 2-amino-5-bromopyridine with (3-bromophenyl)boronic acid. While a direct example for this specific combination is not detailed in the provided literature, analogous reactions are well-documented. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (K₃PO₄) in a dioxane/water solvent system proceeds in moderate to good yields. mdpi.com

A typical reaction protocol would involve:

Stirring a mixture of 2-amino-5-bromopyridine, (3-bromophenyl)boronic acid, a palladium catalyst, and a base in a suitable solvent.

Heating the reaction mixture, often between 85-95 °C, for several hours until completion is observed by techniques like TLC or GC-MS. mdpi.com

Workup and purification, typically involving filtration, extraction, and chromatography, to isolate the desired product.

Table 1: Example Conditions for Suzuki Cross-Coupling on a Bromo-aminopyridine Scaffold mdpi.com

| Parameter | Condition |

|---|---|

| Pyridine Substrate | 5-bromo-2-methylpyridin-3-amine |

| Boronic Acid | Arylboronic acid (1.1 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol %) |

| Base | K₃PO₄ (2.2 equiv.) |

| Solvent | 1,4-Dioxane (B91453) / H₂O (4:1) |

| Temperature | 85–95 °C |

| Time | >15 hours |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a staple in organic synthesis due to its broad substrate scope and high functional group tolerance, surpassing many classical methods for C-N bond formation. wikipedia.orgacs.org

In the context of synthesizing this compound, this methodology could be applied in two main ways:

Amination of a Pre-formed Biaryl Halide: If a precursor like 2-chloro-5-(3-bromophenyl)pyridine were available, it could be coupled with an ammonia equivalent (e.g., benzophenone imine, or ammonia itself under specific conditions) to install the 2-amino group. organic-chemistry.orgacsgcipr.org The reaction typically requires a palladium precatalyst, a specialized phosphine (B1218219) ligand (such as XPhos, RuPhos, or tBuBrettPhos), and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov

Coupling of an Aminopyridine with an Aryl Dihalide: A more direct, though potentially less selective, route would be the coupling of 2-amino-5-bromopyridine with 1,3-dibromobenzene. Controlling the reaction to achieve mono-arylation at the desired position on the pyridine ring without side reactions could be challenging.

The choice of ligand is critical for a successful Buchwald-Hartwig amination, as it influences the catalyst's activity and stability. libretexts.org Sterically hindered biaryl phosphine ligands have proven particularly effective in promoting the coupling of a wide range of substrates under milder conditions. nih.gov

Instead of functionalizing a pre-existing pyridine ring, the target molecule can be constructed by building the heterocyclic ring from acyclic precursors. sioc-journal.cn Various condensation reactions can form the 2-aminopyridine scaffold. google.com

One common strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing a cyano group and an ammonia source. scielo.br For example, an open-chain nitrile precursor can react with an ammonia-containing compound in a cyclization reaction to form a 2-aminopyridine derivative. google.com The synthesis of a complex molecule like this compound via this route would require a carefully designed, multi-substituted acyclic starting material, which could be synthetically demanding. However, this approach offers the advantage of introducing multiple substituents in a single, ring-forming step.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org

For pyridines, direct lithiation can be complicated by the addition of the organometallic reagent to the ring. harvard.edu However, suitable DMGs can effectively direct the metalation. acs.org The N-oxide functionality is a well-known DMG for pyridine rings, directing lithiation to the C2 position. rsc.orgthieme-connect.com An amide group can also serve as an effective DMG.

A potential DoM strategy for this compound could involve:

Protection of the amino group of 2-aminopyridine, for example, as a pivaloyl amide, which can act as a DMG.

Metalation at the C3 position using a strong base like s-BuLi in the presence of TMEDA.

Halogenation at C5, followed by a Suzuki coupling to introduce the 3-bromophenyl group.

Deprotection of the amino group to yield the final product.

Alternatively, a one-pot DoM-boronation-Suzuki cross-coupling sequence has been described for pyridine derivatives, which avoids the isolation of often unstable pyridyl boronic acids. acs.org This involves metalating the pyridine, trapping the resulting organometallic species with a boron electrophile, and then performing the Suzuki coupling in the same reaction vessel. acs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The success of any synthetic route, particularly those involving catalysis, hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side products. researchgate.net

For palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings, several parameters are critical:

Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. nih.govresearchgate.net For Suzuki couplings, triphenylphosphine may be sufficient, whereas Buchwald-Hartwig aminations often require more sophisticated, sterically bulky biarylphosphine ligands to achieve high efficiency. mdpi.comnih.gov

Base: The strength and nature of the base can dramatically affect the reaction outcome. Strong, non-nucleophilic bases like NaOt-Bu are common in Buchwald-Hartwig aminations, while inorganic bases like K₃PO₄ or Cs₂CO₃ are often used in Suzuki reactions. mdpi.comlibretexts.org The base must be strong enough to facilitate the catalytic cycle but compatible with the functional groups present in the substrates. libretexts.org

Solvent: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like toluene, dioxane, and THF are frequently employed. mdpi.comnih.gov

Temperature: Reaction temperatures must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reagents or catalysts. researchgate.netnih.gov

Table 2: General Parameters for Optimization in Palladium-Catalyzed Cross-Coupling

| Parameter | Variables to Consider | General Impact |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Affects the rate of formation of the active Pd(0) catalyst. nih.gov |

| Ligand | PPh₃, XPhos, SPhos, dppf, BINAP | Governs catalyst activity, stability, and substrate scope. wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | Crucial for transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig). Must be compatible with functional groups. libretexts.org |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Affects solubility, reaction rate, and catalyst stability. |

| Temperature | Room Temperature to >100 °C | Higher temperatures increase reaction rates but can lead to catalyst decomposition or side reactions. researchgate.net |

Systematic screening of these variables is essential to develop a robust and high-yielding synthesis for this compound.

Ligand Effects in Catalytic Transformations

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's stability, activity, and selectivity. The ligand modulates the electronic and steric properties of the palladium center, which is crucial for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For the synthesis of heteroaromatic compounds like this compound, where one of the coupling partners is an electron-rich aminopyridine, selecting an appropriate ligand is essential to prevent catalyst deactivation and promote high yields.

Electron-rich, bulky phosphine ligands are often highly effective. rsc.org Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) have demonstrated success in coupling reactions involving challenging substrates. rsc.org More advanced, specialized biaryl phosphine ligands, like SPhos and XPhos, developed by the Buchwald group, are often complementary in their reactivity and can be highly effective for coupling aryl chlorides and other less reactive electrophiles. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is often the most effective catalyst. nih.gov For instance, in reactions involving 2-halopyridines, the choice of ligand can be critical to avoid the formation of inactive dimeric palladium species. nih.gov Another commonly used and effective catalyst system involves [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is known for its robustness and efficiency in a variety of Suzuki couplings. rsc.org

The following table summarizes the general effects of different ligand types on Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound.

| Ligand Type | Example(s) | General Effects & Observations |

| Monodentate Trialkylphosphines | PCy₃, P(tBu)₃ | Highly electron-donating and sterically demanding; effective for coupling unreactive aryl chlorides and sterically hindered substrates. libretexts.orgrsc.org |

| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos | Provide high catalytic activity and stability; effective for a broad range of substrates, including heteroaryl chlorides, and often allow for lower catalyst loadings. rsc.orgnih.gov |

| Ferrocene-Based Diphosphines | dppf | Forms stable and highly active palladium complexes (e.g., Pd(dppf)Cl₂); widely used for its reliability and effectiveness with various aryl halides and boronic acids. rsc.org |

| Simple Triarylphosphines | PPh₃ | A traditional, less expensive ligand; often used in the form of Pd(PPh₃)₄, but can be less effective for challenging or sterically hindered couplings compared to modern ligands. acs.org |

Solvent and Temperature Dependence in Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of solvent and the reaction temperature. The solvent must solubilize the reactants, particularly the organoboronic acid and the aryl halide, as well as the base. Furthermore, the solvent system can affect the rate of the key steps in the catalytic cycle.

Aqueous solvent mixtures are frequently employed. numberanalytics.com Mixtures of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water are common. numberanalytics.comnih.gov Water can play a beneficial role by helping to dissolve the inorganic base (e.g., K₃PO₄ or K₂CO₃) and by facilitating the transmetalation step. nih.gov For the synthesis of related 5-aryl-2-methylpyridin-3-amine derivatives, a solvent mixture of 1,4-dioxane and water in a 4:1 volume ratio has been used effectively. nih.govresearchgate.net

Reaction temperature is another critical parameter. It must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants, catalyst, or product. For many Suzuki couplings involving aryl bromides, temperatures in the range of 80-100 °C are typical. nih.gov For instance, the synthesis of N-[5-aryl-2-methylpyridine-3-yl]acetamides via Suzuki coupling was successfully carried out at temperatures between 85 °C and 95 °C. nih.govresearchgate.net The optimal temperature is a balance between reaction kinetics and the stability of the components involved.

The following table outlines the impact of different solvent and temperature conditions on the efficiency of relevant Suzuki-Miyaura reactions.

| Solvent System | Typical Temperature Range (°C) | Observations and Impact on Efficiency |

| 1,4-Dioxane / Water | 80 - 100 | Commonly used for a wide range of Suzuki couplings; provides good solubility for organic reactants and inorganic bases. The water component can accelerate the reaction. rsc.orgnih.gov |

| Toluene / Water | 80 - 110 | Effective for many systems; toluene is less miscible with water, creating a biphasic system that can aid in product separation. nih.govnumberanalytics.com |

| Tetrahydrofuran (THF) / Water | 60 - 70 | Lower boiling point of THF limits the reaction temperature; suitable for more reactive substrates. rose-hulman.edu |

| Ethanol / Water | 60 - 80 | A "greener" solvent option; can be effective, especially in microwave-assisted synthesis, and facilitates the solvation of substrates. nih.govrose-hulman.edu |

Isolation and Purification Methodologies

Following the completion of the reaction, a systematic multi-step process is required to isolate and purify the this compound product from the reaction mixture, which contains the catalyst, residual reactants, base, and byproducts.

A standard workup procedure begins with cooling the reaction mixture and diluting it with water and an organic solvent immiscible with water, such as ethyl acetate (EtOAc). rose-hulman.edu This step quenches the reaction and partitions the components between the aqueous and organic phases. The organic layer, containing the desired product, is separated. This extraction process is typically repeated multiple times to maximize the recovery of the product from the aqueous layer.

The combined organic extracts are then washed sequentially with water and a brine solution (saturated aqueous NaCl). These washes serve to remove residual water-soluble impurities, including the inorganic base and salts. After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any dissolved water. rose-hulman.edu The drying agent is subsequently removed by filtration.

The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator, to yield the crude product. rose-hulman.edu This crude material often contains residual palladium catalyst and organic byproducts. Final purification is typically achieved through either recrystallization or column chromatography. numberanalytics.comconsensus.app Recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline product. If recrystallization is not effective, silica gel column chromatography is employed, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from the remaining impurities.

Scalability and Process Chemistry Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces a distinct set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable.

A major consideration is the cost and use of the palladium catalyst. nih.gov Palladium is a precious and expensive metal, making it a significant cost driver. Process optimization focuses on minimizing the catalyst loading, often expressed in parts per million (ppm) rather than mole percent (mol %). acs.org Achieving high turnover numbers (TON) and turnover frequencies (TOF) is critical. This often involves using highly active catalyst systems, such as those with advanced biaryl phosphine ligands, which can be effective at very low concentrations. mdpi.com

The removal of residual palladium from the final product is another critical aspect, especially for pharmaceutical applications where strict limits on heavy metal contaminants are enforced. This can be a challenging and costly part of the process. Techniques for palladium removal include treatment with scavenger resins, activated carbon, or specific chemical agents that chelate or precipitate the metal. researchgate.net

The choice of reagents and reaction conditions must also be re-evaluated for scale-up. Cryogenic conditions (e.g., -78 °C), which might be used in the synthesis of boronic acid precursors, are often impractical and expensive to implement on a large scale. rsc.org Similarly, solvents used in the lab, such as THF or dioxane, may be subject to stricter regulations and handling requirements in an industrial plant. The development of processes in more environmentally benign solvents is an ongoing area of research. mdpi.com

Finally, process safety, waste management, and reaction cycle times are crucial. Exothermic reactions must be carefully controlled to prevent thermal runaways. The volume and nature of waste streams need to be managed to minimize environmental impact and disposal costs. Optimizing the reaction to shorten cycle times directly translates to increased plant throughput and lower production costs. researchgate.net

Reactivity of the Bromine Moiety on the Phenyl Ring

The bromine atom attached to the phenyl ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For this compound, the bromine atom on the phenyl ring can readily participate in such reactions.

A typical reaction involves treating this compound with an arylboronic acid (Ar-B(OH)2) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate or cesium carbonate. mdpi.comsnnu.edu.cn The reaction is often carried out in a solvent mixture, such as 1,4-dioxane and water. mdpi.com The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring. The reaction is known for its tolerance of various functional groups, which is advantageous given the presence of the amino group on the pyridine ring. mdpi.com A recently developed "aminative Suzuki-Miyaura coupling" further expands the scope by incorporating a formal nitrene insertion, leading to diaryl amine products instead of biaryls. snnu.edu.cnnih.gov

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 5-(3-Arylphenyl)pyridin-2-amine |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMF | 5-(3-Heteroarylphenyl)pyridin-2-amine |

Negishi and Stille Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. orgsyn.orgrsc.org For this compound, the corresponding organozinc reagent can be prepared and subsequently coupled with another aryl halide, or the bromo-compound itself can be coupled with an organozinc reagent. This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgnih.gov

The Stille coupling utilizes an organotin reagent in a palladium-catalyzed reaction. researchgate.net The bromine atom of this compound can be coupled with various organostannanes (R-Sn(Alkyl)3) to form a new carbon-carbon bond. Similar to other palladium-catalyzed reactions, the Stille coupling is tolerant of a wide array of functional groups. researchgate.net

Both Negishi and Stille reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

| Reaction Type | Reactant | Coupling Partner | Catalyst | Product |

|---|---|---|---|---|

| Negishi Coupling | This compound | Organozinc reagent (R-ZnX) | Pd(PPh3)4 | 5-(3-R-phenyl)pyridin-2-amine |

| Stille Coupling | This compound | Organostannane (R-Sn(Alkyl)3) | Pd(PPh3)4 | 5-(3-R-phenyl)pyridin-2-amine |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly effective for the alkynylation of this compound, introducing an alkyne substituent at the 3-position of the phenyl ring. researchgate.net

The reaction is typically carried out using a palladium catalyst like Pd(PPh3)4 or PdCl2(PPh3)2, a copper(I) salt such as CuI, and an amine base like triethylamine, which often also serves as the solvent. wikipedia.orgsoton.ac.uk The mild reaction conditions, often at room temperature, make it a widely used method for the synthesis of complex molecules. wikipedia.org

| Reactant | Coupling Partner | Catalyst | Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4 | CuI | Triethylamine | 5-(3-(Alkynyl)phenyl)pyridin-2-amine |

Magnesium or Lithium Halogen Exchange Reactions

Halogen-metal exchange reactions provide a route to organometallic intermediates that can be subsequently reacted with various electrophiles.

Magnesium-Halogen Exchange: The bromine atom of this compound can undergo exchange with magnesium, typically using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), to form the corresponding Grignard reagent. harvard.eduprinceton.edusigmaaldrich.com The presence of the amine group can complicate this reaction due to its acidic proton. harvard.edu However, by using a combination of reagents, such as i-PrMgCl and n-BuLi, it is possible to achieve selective bromine-magnesium exchange even in the presence of acidic protons. nih.gov The resulting Grignard reagent can then be quenched with a variety of electrophiles to introduce new functional groups.

Lithium-Halogen Exchange: Alternatively, lithium-halogen exchange can be performed using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). princeton.edu This reaction is typically very fast and is often carried out at low temperatures to avoid side reactions. The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles. However, the high reactivity of organolithium reagents can sometimes lead to competing reactions, such as nucleophilic attack on the pyridine ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl System

While nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally difficult, the electronic properties of the pyridine ring and the amino group can influence the reactivity of the bromophenyl moiety. However, SNAr reactions are more commonly observed on the pyridine ring itself, where the nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.comstackexchange.com Direct SNAr on the bromophenyl ring of this compound would likely require harsh conditions or the presence of strong electron-withdrawing groups on the phenyl ring, which are absent in this case. libretexts.org A concerted nucleophilic aromatic substitution (cS_NAr) mechanism has been proposed for some systems, which does not require strong activation. nih.gov

Reactivity of the Pyridin-2-amine Functional Group

The pyridin-2-amine moiety possesses two main sites of reactivity: the amino group and the pyridine nitrogen.

The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization. For instance, it can be acylated to form the corresponding amide, which can sometimes be beneficial for modifying the electronic properties of the molecule or for use as a protecting group during other transformations. researchgate.net

The pyridine nitrogen is basic and can be protonated or alkylated. More importantly, it activates the pyridine ring for certain reactions. Nucleophilic aromatic substitution on the pyridine ring itself can occur, especially if a good leaving group is present at the 2- or 4-position. youtube.comstackexchange.comyoutube.com While the amino group is not a typical leaving group, its presence influences the reactivity of the ring.

N-Alkylation and N-Arylation Strategies

The primary amino group of this compound can be readily functionalized through N-alkylation and N-arylation reactions.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base can lead to mono- and di-alkylated products. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. For instance, reaction with a primary alcohol in the presence of a cobalt(II) catalyst could yield the N-alkylated product via a hydrogen auto-transfer (HAT) pathway. rsc.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for forming N-aryl derivatives. cmu.edu This method allows for the coupling of the primary amine with a variety of aryl bromides or triflates. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially when dealing with electronically diverse coupling partners. cmu.edu Transition-metal-free N-arylation methods using o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF also present a viable, mild alternative. nih.gov

A summary of potential N-alkylation and N-arylation reactions is presented in Table 1.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Reagent/Catalyst | Product Type |

|---|---|

| Alkyl Halide / Base | Mono- or Di-alkylated Amine |

| Aldehyde/Ketone, Reducing Agent | N-Alkyl Amine |

| Aryl Bromide / Pd Catalyst | N-Aryl Amine |

Acylation and Sulfonylation of the Amine

The primary amine of this compound readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides in the presence of a suitable base. These sulfonamide derivatives are often of interest in medicinal chemistry.

Table 2 outlines typical reagents for these transformations.

Table 2: Acylation and Sulfonylation Reagents

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl Chloride, Anhydride | Amide |

Formation of Imine and Schiff Base Derivatives

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. masterorganicchemistry.com These imine derivatives can be valuable intermediates for further synthetic transformations or can be investigated for their own biological activities. nih.gov Mechanochemical methods, involving the grinding of the amine and aldehyde together, can also be employed for a solvent-free synthesis. nih.gov

A general scheme for imine formation is shown below:

This compound + R-CHO/R₂CO ⇌ Imine/Schiff Base + H₂O

Ring-Closing Reactions Involving the Amine Functionality

The primary amine at the 2-position of the pyridine ring is well-positioned to participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with bifunctional electrophiles can lead to the formation of new rings. One potential pathway involves the reaction with an α,β-unsaturated carbonyl compound, which could lead to a Michael addition followed by an intramolecular condensation to form a dihydropyridine (B1217469) derivative.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and its susceptibility to metalation.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com When substitution does occur, it typically directs to the 3- and 5-positions. youtube.comyoutube.com The presence of the activating amino group at the 2-position in this compound would be expected to facilitate electrophilic substitution and direct incoming electrophiles to the positions ortho and para to the amino group, namely the 3- and 5-positions. However, the existing substituent at the 5-position (the 3-bromophenyl group) means that substitution would likely occur at the 3-position. Strong acidic conditions required for some electrophilic substitutions, such as nitration, can lead to protonation of the pyridine nitrogen, further deactivating the ring. rsc.org

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. baranlab.orgharvard.edu The amino group at the 2-position of the pyridine ring can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position by a strong base like an organolithium reagent. harvard.edu The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups at the 3-position. This strategy offers a regioselective method for further derivatization of the pyridine core.

A general representation of this process is as follows:

Directed Metalation: this compound + Strong Base (e.g., n-BuLi) → Lithiated intermediate at C-3

Electrophilic Quench: Lithiated intermediate + Electrophile (E⁺) → 3-Substituted-5-(3-bromophenyl)pyridin-2-amine

Oxidative Functionalization of the Pyridine Nitrogen

The pyridine nitrogen in this compound is susceptible to oxidation, a common transformation for pyridine derivatives, leading to the corresponding N-oxide. This functionalization can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

The oxidation is typically achieved using various oxidizing agents. The formation of the N-oxide activates the pyridine ring for further functionalization. While direct experimental data on the N-oxidation of this compound is not extensively documented in publicly available literature, the behavior of related 2-aminopyridines suggests that this transformation is feasible. The resulting N-oxide can then serve as a precursor for the synthesis of other substituted pyridines. For instance, pyridine N-oxides can be converted to 2-aminopyridines through reactions with various reagents, a process that highlights the synthetic utility of the N-oxide intermediate. nih.govthieme-connect.comthieme-connect.comnih.govwordpress.com

An interesting aspect of the chemistry of related heterocyclic systems is the potential for oxidative dimerization. For example, studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that oxidation can lead to dimerization, although in this specific case, the pyridine nitrogen was not involved in the oxidation process. acs.org This suggests that while N-oxidation is a primary pathway, other oxidative transformations could also be possible depending on the reaction conditions.

Table 1: Potential Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Potential Outcome |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature | High yield of the corresponding N-oxide |

| Hydrogen peroxide/Acetic acid | Acetic acid as solvent, elevated temperature | Formation of the N-oxide |

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple functional groups in this compound makes chemoselectivity and regioselectivity key considerations in its derivatization. The primary reactive sites include the exocyclic amino group, the pyridine nitrogen, the C-Br bond on the phenyl ring, and the C-H bonds of the pyridine ring.

The amino group is a potent nucleophile and can readily undergo acylation, alkylation, and arylation reactions. The pyridine nitrogen, while also nucleophilic, is generally less reactive than the amino group. This difference in reactivity allows for selective functionalization of the amino group under appropriate conditions.

The bromine atom on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would selectively occur at the C-Br bond, leaving the other functional groups intact, provided that appropriate catalysts and reaction conditions are chosen. For instance, Suzuki cross-coupling reactions have been effectively used to synthesize a variety of pyridine derivatives from their bromo-substituted precursors. mdpi.com

Regioselectivity also comes into play when considering electrophilic substitution on the pyridine ring. The directing effects of the amino group (ortho-, para-directing) and the phenyl group will influence the position of substitution. However, direct electrophilic substitution on the pyridine ring can be challenging due to its electron-deficient nature.

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of halopyridines is well-established. researchgate.net While the pyridine ring of this compound itself is not substituted with a halogen, this principle is relevant for understanding the potential reactivity of related structures. For instance, in 2,4-dichloropyrimidines, the regioselectivity of amination can be controlled by the choice of the amine nucleophile. researchgate.net

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Reagent/Catalyst | Expected Major Product | Rationale |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(5-(3-bromophenyl)pyridin-2-yl)acetamide | The amino group is a stronger nucleophile than the pyridine nitrogen. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-(3-Arylphenyl)pyridin-2-amine | Selective reaction at the C-Br bond. |

Tandem and Cascade Reactions Involving this compound

The multifunctional nature of this compound makes it an attractive substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly efficient and can rapidly generate molecular complexity.

One potential cascade reaction could involve an initial cross-coupling at the C-Br bond, followed by an intramolecular cyclization. For example, if the coupled partner contains a suitable functional group, it could react with the amino group or the pyridine nitrogen to form a new heterocyclic ring.

Visible-light-induced cascade reactions have emerged as a powerful tool in organic synthesis. A study on the visible-light-induced intermolecular cascade cyclization of halopyridines with diynes or dienes demonstrates the potential to construct fused aza-arenes. dicp.ac.cn This suggests that this compound, possessing a halopyridine-like motif within its broader structure, could potentially participate in similar photoredox-catalyzed cascade reactions.

Furthermore, multicomponent reactions offer a pathway to synthesize complex pyridine derivatives in a single step. mdpi.comrsc.org While these examples focus on the synthesis of the pyridine ring itself, the principles can be extended to the elaboration of the this compound scaffold. For instance, a three-component reaction could be envisioned where the amino group of the title compound acts as a nucleophile in a cascade sequence.

Table 3: Hypothetical Tandem Reaction Involving this compound

| Reaction Sequence | Reagents | Intermediate | Final Product |

|---|

Theoretical and Computational Chemistry Studies of 5 3 Bromophenyl Pyridin 2 Amine

Electronic Structure Analysis of 5-(3-Bromophenyl)pyridin-2-amine

The electronic structure of a molecule dictates its physical and chemical properties. By examining the distribution of electrons and the nature of molecular orbitals, insights into its stability, reactivity, and intermolecular interactions can be gained.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.comyoutube.commit.edu These molecular orbitals have distinct energy levels, and their occupancy by electrons determines the molecule's electronic state. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. mdpi.comacs.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the nitrogen atom of the amino group and the pi-system of the pyridine (B92270) ring. The LUMO, on the other hand, is likely to be distributed over the bromophenyl ring and the pyridine ring, influenced by the electron-withdrawing nature of the bromine atom and the pyridine nitrogen. The precise energy levels of the HOMO, LUMO, and the resulting energy gap would require specific quantum chemical calculations, such as those based on Density Functional Theory (DFT).

| Parameter | Description | Significance for this compound (Predicted) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. A higher energy suggests stronger electron-donating character, likely originating from the aminopyridine moiety. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. A lower energy suggests a greater propensity to accept electrons, with the bromophenyl and pyridine rings being the likely acceptors. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps, which plot the electrostatic potential on the van der Waals surface of the molecule. researchgate.netwalisongo.ac.idresearchgate.netproteopedia.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

The three-dimensional structure of a molecule is not static, and rotation around single bonds can lead to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation between them. These torsional barriers are crucial for understanding the molecule's flexibility and how it might interact with other molecules. researchgate.net

For this compound, a key conformational feature is the dihedral angle between the phenyl and pyridine rings. The rotation around the C-C bond connecting these two rings will be subject to a torsional barrier. This barrier arises from a combination of steric hindrance between the ortho-hydrogens on the adjacent rings and the extent of pi-conjugation between the two aromatic systems. The most stable conformation will likely be a non-planar arrangement to minimize steric repulsion, while still allowing for some degree of electronic communication between the rings. Computational methods can be used to calculate the energy as a function of the dihedral angle, thereby determining the rotational barrier and the preferred conformation. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netrsc.orgscienceopen.comnih.gov

A transition state represents the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates. researchgate.net Characterizing the geometry and energy of a transition state allows for the prediction of the activation energy of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, computational methods can be employed to locate the transition state structures.

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. researchgate.net By plotting the potential energy against the reaction coordinate, one can visualize the relative energies of reactants, intermediates, transition states, and products.

Applications of 5 3 Bromophenyl Pyridin 2 Amine in Advanced Organic Synthesis

As a Precursor for Novel Heterocyclic Architectures

The dual functionality of 5-(3-Bromophenyl)pyridin-2-amine, possessing both an electrophilic aryl bromide and a nucleophilic aminopyridine moiety, renders it an ideal starting material for the synthesis of various heterocyclic structures. The pyridine (B92270) nitrogen and the exocyclic amine offer multiple reaction sites for cyclization, while the bromophenyl group can be functionalized through various cross-coupling reactions.

The 2-aminopyridine (B139424) scaffold is a well-established precursor for the synthesis of fused bicyclic heteroaromatic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest due to their prevalence in medicinal chemistry and materials science.

One of the most common methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. In the case of this compound, this reaction would proceed through initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization of the exocyclic amino group to form the imidazole (B134444) ring. This reaction is often catalyzed by a base and can be performed under mild conditions. acs.orgrsc.org The reaction is general and can be applied to a wide range of substituted 2-aminopyridines and α-haloketones, suggesting its applicability to this compound for the generation of novel 6-(3-bromophenyl)imidazo[1,2-a]pyridine derivatives.

Furthermore, 2-aminopyridines can be utilized in the synthesis of fused pyrimidine (B1678525) derivatives. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyrido[2,3-d]pyrimidin-4-ones. nih.gov The initial step is typically a condensation reaction between the amino group of the pyridine and a carbonyl group of the ketoester, followed by cyclization. The resulting fused pyrimidine system retains the bromophenyl substituent, which can be further modified.

A notable application of a related bromo-aminobenzoylpyridine is in the synthesis of Remazolam, an intravenous anesthetic. The synthesis involves the construction of a fused seven-membered ring system, highlighting the utility of such building blocks in the preparation of complex, biologically active molecules. google.com

Table 1: Representative Reactions for the Synthesis of Fused Pyridine Systems from 2-Aminopyridine Derivatives

| Starting 2-Aminopyridine Derivative | Reagent | Fused Heterocyclic Product | Reaction Conditions | Reference |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Base, solvent (e.g., ethanol) | acs.orgrsc.org |

| 2-Amino-5-methyl-7-phenylpyridine-3-carbonitrile | Urea/Thiourea | 4-Amino-5-methyl-7-phenyl-(1H)-pyrido-[2,3-d]-pyrimidine-2-one(or thione) | Fusion at 180°C | nih.gov |

| 2-(2-Amino-5-bromobenzoyl)pyridine intermediate | 2-Bromoisobutyramide | Fused benzodiazepine (B76468) derivative (Remazolam precursor) | Base, DMAC, 50°C | google.com |

While the direct application of this compound in the synthesis of spiro and bridged heterocycles is not extensively documented, its structural motifs are amenable to such transformations. Spirocyclic compounds, characterized by a single atom being part of two rings, and bridged systems, where two rings share more than two atoms, are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character.

The synthesis of spiropiperidines, for example, can be achieved through various strategies, including the formation of the piperidine (B6355638) ring onto a pre-existing carbocycle or heterocycle. Given the presence of the reactive amino group and the potential for functionalization of the pyridine ring, this compound could serve as a starting point for the construction of spiro[piperidine-pyridine] scaffolds. For instance, the amino group could be elaborated into a side chain that could then undergo intramolecular cyclization onto the pyridine ring.

Bridged heterocyclic systems are often synthesized through intramolecular cycloaddition reactions. The diene-like character of the pyridine ring in this compound could potentially be exploited in aza-Diels-Alder reactions. wikipedia.orgrsc.orgnih.govrsc.org By introducing a dienophile-containing side chain onto the molecule, an intramolecular [4+2] cycloaddition could lead to the formation of a bridged pyridine derivative. The feasibility of such a reaction would depend on the nature of the side chain and the activation of the pyridine ring.

Role in the Synthesis of Complex Natural Product Scaffolds

Many natural products, particularly alkaloids, contain pyridine or fused pyridine moieties as core structural elements. The unique substitution pattern of this compound makes it a potentially valuable building block in the total synthesis of such complex molecules. The bromophenyl group can serve as a handle for the introduction of further complexity through cross-coupling reactions, while the aminopyridine unit can be a key component in the construction of the natural product's heterocyclic core.

Marine alkaloids, for instance, often feature highly substituted and fused aromatic systems. researchgate.netmdpi.comrsc.orglshtm.ac.uk The synthesis of pyridoacridine alkaloids, a class of marine natural products with potent biological activities, often involves the coupling of a quinoline (B57606) or pyridine precursor with an aniline (B41778) derivative. nih.gov The this compound could potentially be employed in such a strategy, where the bromophenyl group is transformed into a suitable coupling partner for the construction of the polycyclic aromatic core.

The Pictet-Spengler reaction is another powerful tool in alkaloid synthesis for the construction of tetrahydroisoquinoline and related heterocyclic systems. wikipedia.orgnih.govmdpi.com While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, variations of this reaction could potentially be adapted for the elaboration of the this compound scaffold into more complex alkaloid-like structures.

Utilization in the Design and Synthesis of Advanced Organic Materials (Excluding Material Properties)

The unique combination of a π-conjugated system, a hydrogen-bonding donor/acceptor group, and a site for further functionalization makes this compound an attractive building block for the synthesis of advanced organic materials.

The bifunctional nature of this compound allows for its potential use as a monomer in polycondensation reactions. The amino group can react with a variety of electrophiles, such as acyl chlorides or isocyanates, while the bromo group can participate in metal-catalyzed cross-coupling polymerizations, such as Suzuki or Sonogashira polycondensation. This dual reactivity could be exploited to synthesize a variety of novel polymer architectures.

For example, polymerization of a di-functionalized derivative of this compound, where the bromo-group is converted to a boronic acid or ester, with a dihaloarene could lead to the formation of a conjugated polymer containing pyridin-2-amine units in the backbone. Such polymers could exhibit interesting electronic and optical properties, although a discussion of these properties is beyond the scope of this article.

The 2-aminopyridine moiety is a well-known motif for directing supramolecular self-assembly through the formation of stable hydrogen-bonded dimers. This predictable and robust hydrogen-bonding interaction can be utilized to construct a variety of ordered nanostructures. The this compound, with its additional site for functionalization, can be derivatized to create more complex building blocks for supramolecular chemistry.

For instance, the bromo-substituent can be used to attach other molecular recognition units or to link the aminopyridine to a larger scaffold. The resulting molecules could then self-assemble into discrete supramolecular architectures or extended networks. Furthermore, the pyridine nitrogen can act as a ligand for metal ions, opening up the possibility of constructing metallo-supramolecular assemblies. nih.govtue.nlrsc.orgresearchgate.netnih.gov The combination of hydrogen bonding and metal coordination could lead to the formation of highly complex and functional supramolecular systems.

As a Chiral Auxiliary Precursor

While no direct applications of this compound as a chiral auxiliary precursor have been documented in the literature, its structure presents a viable scaffold for the synthesis of such molecules. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The effectiveness of a chiral auxiliary relies on its ability to be easily attached, to induce high diastereoselectivity in a subsequent reaction, and to be readily removed. researchgate.net

The 2-amino group of this compound provides a convenient handle for the introduction of a chiral moiety. For instance, it can be reacted with a chiral carboxylic acid, acid anhydride, or acyl chloride to form a chiral amide. wikipedia.org This new chiral center can then direct stereoselective transformations on a substrate attached to the pyridine nitrogen or the phenyl ring.

The general strategy for employing a chiral auxiliary derived from this compound could involve the following steps:

Attachment of a Chiral Moiety: The primary amino group can be acylated with a readily available chiral acylating agent, such as a derivative of a natural amino acid or a chiral carboxylic acid.

Substrate Attachment: The prochiral substrate can be attached to another part of the molecule, for example, through a reaction involving the pyridine nitrogen or a transformation of the bromo group.

Diastereoselective Reaction: The chiral environment created by the auxiliary would then influence the stereochemical course of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction.

Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the molecule, potentially allowing for its recovery and reuse.

The development of chiral auxiliaries from readily available starting materials is a continuous effort in organic synthesis. researchgate.net The modular nature of this compound, allowing for the introduction of chirality via the amino group and substrate attachment at other positions, makes it a promising candidate for the design of new chiral auxiliaries.

Development of Novel Catalyst Ligands and Organocatalysts from this compound

The pyridine and amino functionalities of this compound make it an attractive precursor for the synthesis of novel ligands for metal-catalyzed reactions and for the development of organocatalysts.

Ligands for Metal-Catalyzed Reactions:

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to a wide range of transition metals. The 2-aminopyridine scaffold, in particular, can be elaborated into various ligand architectures. The amino group can be functionalized to introduce other donor atoms, creating bidentate or polydentate ligands. For example, reaction of the amino group with phosphines can lead to the formation of phosphino-amine (PN) ligands, which have shown promise in ruthenium-catalyzed reactions. researchgate.net

The bromo-substituent on the phenyl ring offers a site for further modification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. semanticscholar.org This allows for the introduction of a wide variety of substituents, which can be used to fine-tune the steric and electronic properties of the resulting ligand. This tunability is crucial for optimizing the performance of a catalyst for a specific transformation. nih.gov

A potential synthetic route to a bidentate ligand from this compound could involve:

Protection of the amino group.

Suzuki coupling of the bromo-substituent with a boronic acid containing another donor group (e.g., a phosphine (B1218219) or another nitrogen heterocycle).

Deprotection of the amino group to yield a bidentate ligand.

The resulting ligands could find applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and C-H functionalization. nih.govcofc.edu

Organocatalysts:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. mdpi.com Chiral amines, particularly those based on privileged structures like pyrrolidine, are effective organocatalysts for a range of asymmetric transformations. beilstein-journals.org

Recent research has demonstrated the use of 2-aminopyridine derivatives in the synthesis of new organocatalysts. nih.gov The development of organocatalysts from readily available starting materials is an active area of research, and the structural features of this compound make it a plausible starting point for the design of novel organocatalytic systems. For instance, saccharin (B28170) has been shown to be an effective organocatalyst for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net This highlights the potential of acidic and basic organic molecules to act as catalysts.

The functional group tolerance of many organocatalytic reactions means that the bromo-substituent could be retained in the final catalyst, allowing for further diversification or immobilization of the catalyst on a solid support.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 3 Bromophenyl Pyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 5-(3-bromophenyl)pyridin-2-amine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in confirming its covalent framework. While specific experimental data for the title compound is not widely published, analysis of structurally related 5-aryl-2-aminopyridines allows for the prediction of its NMR spectral features. mdpi.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine (B92270) Ring | ||

| H-3 | ~6.6 - 6.8 | ~108 - 110 |

| H-4 | ~7.6 - 7.8 | ~138 - 140 |

| H-6 | ~8.1 - 8.3 | ~147 - 149 |

| C-2 | - | ~158 - 160 |

| C-5 | - | ~128 - 130 |

| Bromophenyl Ring | ||

| H-2' | ~7.7 - 7.9 | ~122 - 124 |

| H-4' | ~7.4 - 7.6 | ~130 - 132 |

| H-5' | ~7.3 - 7.5 | ~129 - 131 |

| H-6' | ~7.6 - 7.8 | ~125 - 127 |

| C-1' | - | ~140 - 142 |

| C-2' | - | ~122 - 124 |

| C-3' | - | ~130 - 132 |

| C-4' | - | ~130 - 132 |

| C-5' | - | ~129 - 131 |

| C-6' | - | ~125 - 127 |

| Amino Group | ||

| -NH₂ | ~4.5 - 5.5 (broad) | - |

Note: These are predicted values based on data from analogous compounds and may vary from experimental results.

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity between the pyridine and bromophenyl rings, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings. For instance, correlations would be observed between H-3 and H-4 of the pyridine ring, and among the protons of the 3-bromophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the predicted proton resonances of the pyridine and bromophenyl rings to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could reveal through-space interactions between the protons of the two aromatic rings, helping to determine their preferred relative orientation in solution.

The C-C bond connecting the pyridine and bromophenyl rings can exhibit restricted rotation, potentially leading to the existence of atropisomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate this phenomenon. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for the different rotamers might be observed. As the temperature is increased, these signals would coalesce, and the rate of rotation at the coalescence point can be used to calculate the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₉BrN₂), the expected monoisotopic mass can be calculated with high precision.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 250.0025 |

| [M+Na]⁺ | 271.9844 |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two mass units, providing a clear signature for the presence of a bromine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N, C=C (aromatic) | Ring stretching | 1400 - 1600 |

| C-N (aromatic) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 650 |

The IR spectrum of 2-aminopyridine (B139424), a related parent compound, shows characteristic N-H stretching bands around 3442 and 3300 cm⁻¹ and a C-N stretching band at 1328 cm⁻¹. cdnsciencepub.com Similar absorptions would be expected for this compound, along with vibrations corresponding to the bromophenyl substituent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the conjugated aromatic system. The absorption maxima (λ_max) are influenced by the solvent polarity. In general, 2-aminopyridine derivatives exhibit absorption bands in the range of 250-400 nm. sciforum.net The presence of the extended conjugation from the phenyl substituent would likely lead to a red shift (bathochromic shift) in the absorption bands compared to 2-aminopyridine itself.

Expected UV-Visible Absorption Data:

| Transition | Approximate λ_max (nm) |

| π → π | ~280 - 350 |

| n → π | ~350 - 400 |

Note: These are estimated values and can be influenced by solvent and substitution.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the dihedral angle between the pyridine and bromophenyl rings. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, that dictate the crystal packing. For instance, in related structures, hydrogen bonding and π-π stacking are common interactions that influence the supramolecular architecture. nih.gov

Conformation and Torsion Angle Analysis in Crystal Lattice

For instance, in the crystal structure of the related compound 2-(2-amino-5-bromobenzoyl)pyridine, the aromatic rings are inclined to one another at an angle of 49.9(1)°. This significant twist from planarity is a common feature in bi-aryl systems, aimed at minimizing steric repulsion. The planarity of the individual pyridine and phenyl rings is generally maintained, with bond lengths and angles falling within expected ranges for sp²-hybridized carbon and nitrogen atoms.

A comprehensive conformational analysis would involve the determination of key torsion angles, as detailed in the table below, which would be populated with experimental data from single-crystal X-ray diffraction analysis.

| Torsion Angle | Description | Expected Value (°C) |

| N(1)-C(2)-C(5)-C(1') | Defines the orientation of the phenyl ring relative to the pyridine ring. | Varies |

| C(4)-C(5)-C(1')-C(2') | Describes the twist of the phenyl ring. | ~180 or ~0 |

| C(4)-C(5)-C(1')-C(6') | Describes the twist of the phenyl ring. | ~0 or ~180 |

| C(2)-N(2)-H...N(1) | Potential for intramolecular hydrogen bonding. | Near 0 |

Data for this compound is not available. The table represents the type of data that would be generated from a crystallographic study.

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. For this compound, these interactions are expected to include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The primary amino group (-NH₂) is a potent hydrogen-bond donor, while the pyridinic nitrogen atom is a hydrogen-bond acceptor. This combination often leads to the formation of hydrogen-bonded dimers or chains. For example, in the crystal structure of 3-bromo-pyridin-2-amine, molecules assemble into inversion dimers via pairs of N-H···N hydrogen bonds. nih.gov A similar motif could be anticipated for this compound.

The bromine atom on the phenyl ring can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like nitrogen or oxygen from neighboring molecules.

A detailed analysis of the crystal packing would quantify these interactions, as shown in the hypothetical data table below.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···N | - | - |

| Halogen Bond | C-Br···N | - | - |

| π-π Stacking | Pyridine···Phenyl | - | - |

Data for this compound is not available. The table represents the type of data that would be generated from a crystallographic study.

The collective effect of these intermolecular interactions dictates the final three-dimensional packing arrangement of the molecules in the crystal, influencing macroscopic properties such as melting point, solubility, and crystal morphology.

Future Research Directions and Outlook for 5 3 Bromophenyl Pyridin 2 Amine

Exploration of Novel Reactivity Pathways

The inherent reactivity of 5-(3-Bromophenyl)pyridin-2-amine, characterized by the presence of an amino group, a bromine atom, and an aromatic system, opens avenues for exploring novel chemical transformations. While established reactions like Suzuki cross-coupling have been utilized for similar bromo-aminopyridine scaffolds to create new carbon-carbon bonds, future research could delve into less conventional reactivity pathways. mdpi.com

One area of interest is the investigation of alternative coupling reactions. For instance, the bromine atom could participate in Sonogashira, Buchwald-Hartwig, or Heck couplings, allowing for the introduction of alkynyl, amino, or vinyl functionalities, respectively. The amino group, on the other hand, can be a site for diazotization followed by various nucleophilic substitutions, offering a gateway to a wide array of functional groups.

Furthermore, the pyridine (B92270) nitrogen atom can be targeted for N-oxidation or quaternization, which would significantly alter the electronic properties of the molecule and potentially lead to novel catalytic or biological activities. Recent advancements in electrochemical single-carbon insertion into aromatic rings could also be explored as a novel method for modifying the pyridine core of this compound, leading to the synthesis of complex polysubstituted pyridine derivatives. scitechdaily.com

The reaction of 5-bromo-2-aminopyridine with functionalized maleimides has been shown to produce novel pyridine-based luminogens. beilstein-journals.org This suggests that this compound could be a precursor for new fluorescent materials with potential applications in optoelectronics and bio-imaging. The electron-withdrawing or -donating nature of the substituent at the 5-position of the 2-aminopyridine (B139424) ring has been shown to greatly influence the fluorescence properties of the resulting products. beilstein-journals.org

Integration into Flow Chemistry Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. The integration of the synthesis and transformations of this compound into flow chemistry methodologies represents a significant area for future research.

The Bohlmann-Rahtz pyridine synthesis, a classical method for preparing substituted pyridines, has been successfully adapted to a flow reactor setup. interchim.fr This demonstrates the feasibility of employing flow chemistry for the synthesis of the pyridine core itself. A similar approach could be developed for the continuous synthesis of this compound, potentially leading to higher yields and purity while minimizing reaction times and waste generation.

Furthermore, subsequent transformations of this compound, such as the coupling reactions mentioned in the previous section, could also be performed under flow conditions. This would enable the creation of a continuous multi-step synthesis of more complex molecules, where the product of one reaction is directly fed into the next reactor. Such a "synthesis on demand" approach would be highly valuable for industrial applications.

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in modern synthetic chemistry. Future research on this compound should focus on developing more environmentally benign synthetic routes and transformations.